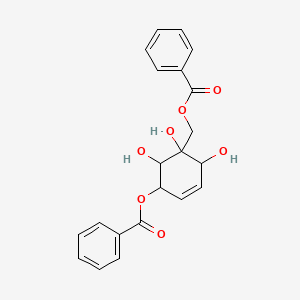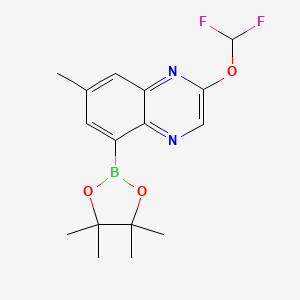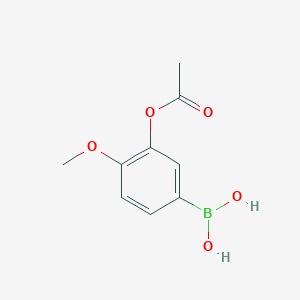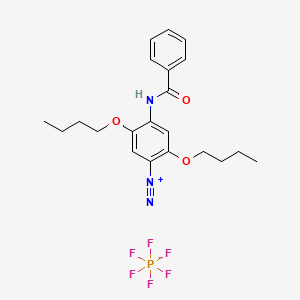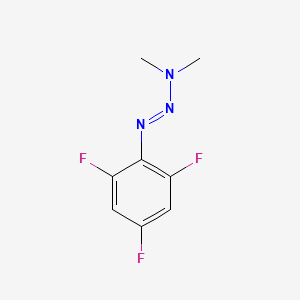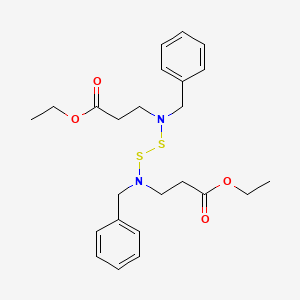
N,N'-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1'-Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] typically involves the reaction of beta-alanine derivatives with phenylmethyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired ester bonds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis groups to thiols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves its interaction with molecular targets through its dithiobis and phenylmethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Dimethyl Ester]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diisopropyl Ester]
Uniqueness
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H32N2O4S2 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
ethyl 3-[benzyl-[[benzyl-(3-ethoxy-3-oxopropyl)amino]disulfanyl]amino]propanoate |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-23(27)15-17-25(19-21-11-7-5-8-12-21)31-32-26(18-16-24(28)30-4-2)20-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
InChI Key |
CGQVLAPBAKPRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SSN(CCC(=O)OCC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


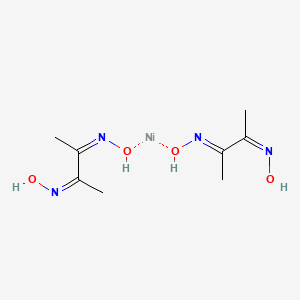
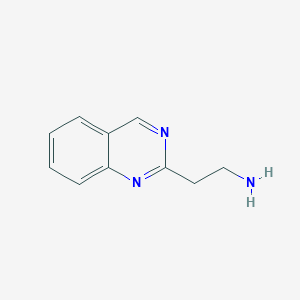
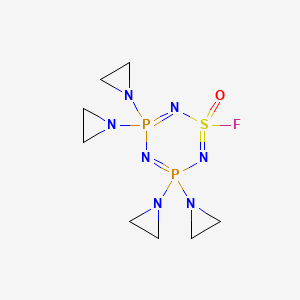
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)

